

Application Note: GC-MS Analysis of 5,5-dimethyltetrahydrofuran-3-ol

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

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**Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **5,5-dimethyltetrahydrofuran-3-ol** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, which is relevant in various fields including flavor and fragrance analysis, and as a potential impurity or intermediate in chemical synthesis. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

5,5-dimethyltetrahydrofuran-3-ol is a heterocyclic organic compound. Its analysis is crucial for process monitoring, quality assurance of final products, and in metabolic studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the reliable identification and quantification of such volatile and semi-volatile compounds. This document provides a detailed experimental procedure, including sample preparation, GC-MS parameters, and data analysis guidelines.

Experimental Protocols

For accurate and reproducible results, proper sample preparation is critical. The following protocol is recommended for a standard solution of **5,5-dimethyltetrahydrofuran-3-ol** in a compatible solvent.

- Materials:
 - **5,5-dimethyltetrahydrofuran-3-ol** standard
 - Methanol (or other suitable solvent like dichloromethane, ethyl acetate) of HPLC or GC grade
 - Volumetric flasks (1 mL, 10 mL)
 - Micropipettes
 - GC vials with septa
- Procedure:
 - Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of **5,5-dimethyltetrahydrofuran-3-ol** standard and dissolve it in 10 mL of methanol in a volumetric flask.
 - Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
 - Sample Transfer: Transfer 1 mL of each working standard solution into a GC vial for analysis.

The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytical goals.

Parameter	Value
Gas Chromatograph	Agilent 8890 GC System (or equivalent)
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar capillary column
Injection Volume	1 μ L
Injector Temperature	250 $^{\circ}$ C
Injection Mode	Split (Split ratio 20:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Program	Initial temperature 50 $^{\circ}$ C, hold for 2 min, ramp to 220 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold for 5 min
Mass Spectrometer	Agilent 5977B MSD (or equivalent)
Ion Source	Electron Ionization (EI)
Ion Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Electron Energy	70 eV
Mass Range	m/z 40-300
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp.	280 $^{\circ}$ C

Data Presentation and Expected Results

Under the specified conditions, **5,5-dimethyltetrahydrofuran-3-ol** is expected to elute with a reproducible retention time.

Compound	Expected Retention Time (min)
5,5-dimethyltetrahydrofuran-3-ol	~ 8.5 - 9.5

Note: The retention time is an estimate and should be confirmed by running a standard under the specified conditions.

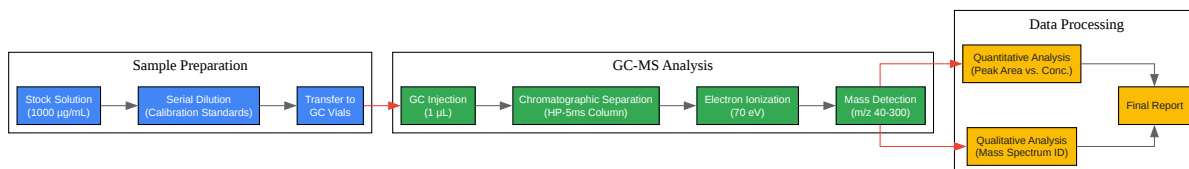
The mass spectrum of **5,5-dimethyltetrahydrofuran-3-ol** obtained by Electron Ionization (EI) will show a characteristic fragmentation pattern. While a published spectrum for this specific isomer is not readily available, based on its structure and analysis of similar compounds, the following key ions are anticipated.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Significance
115	[M-CH ₃] ⁺	Loss of a methyl group
101	[M-C ₂ H ₅] ⁺ or [M-CHO] ⁺	Loss of an ethyl group or formyl radical
83	[M-C ₂ H ₅ O] ⁺	Loss of an ethoxy radical
71	Further fragmentation	
58	Common fragment in ethers and alcohols	
43	[C ₃ H ₇] ⁺	Isopropyl cation, a common stable fragment

Note: The molecular ion [M]⁺ at m/z 130 may be weak or absent, which is common for alcohols under EI conditions.

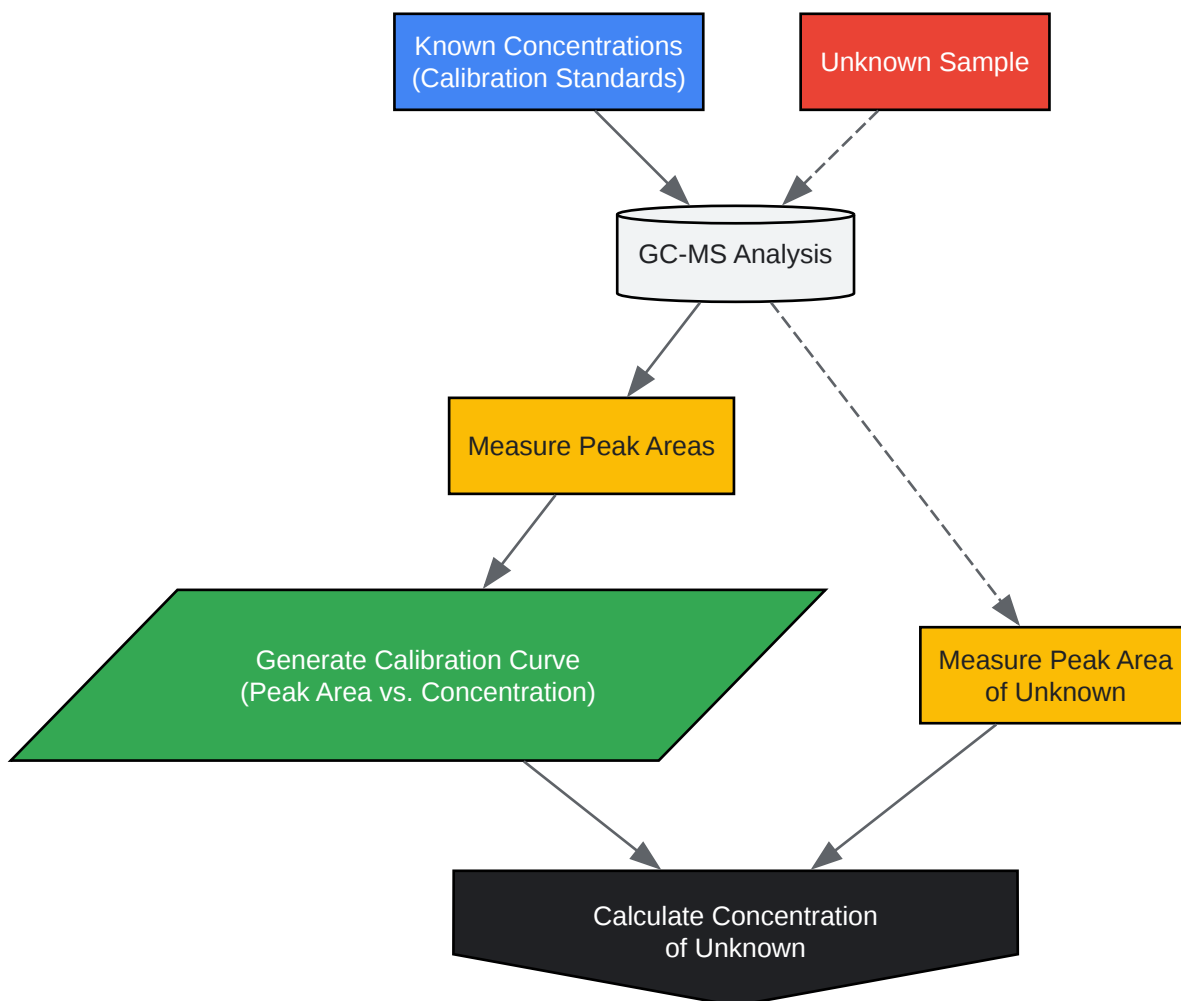
For quantitative analysis using SIM mode, the most abundant and specific ions should be selected (e.g., m/z 115, 101, 83).

Visualizations



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Caption: Workflow for GC-MS analysis of **5,5-dimethyltetrahydrofuran-3-ol**.



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Caption: Logic for quantitative analysis using an external standard method.

Conclusion

The GC-MS method described provides a reliable and robust protocol for the analysis of **5,5-dimethyltetrahydrofuran-3-ol**. The detailed sample preparation, instrument parameters, and expected data serve as a solid foundation for researchers. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed in accordance with laboratory and regulatory standards.

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